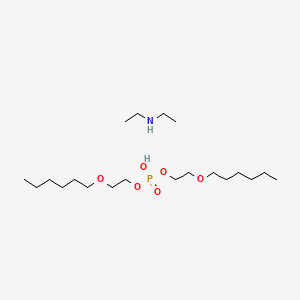
Diethylammonium bis(2-(hexyloxy)ethyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylammonium bis(2-(hexyloxy)ethyl) phosphate is a chemical compound with the molecular formula C20H46NO6P. It is primarily used as a liquid electrolyte in various electrochemical applications, including batteries and supercapacitors. This compound is known for its excellent ionic conductivity and stability, making it a valuable component in energy storage devices.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethylammonium bis(2-(hexyloxy)ethyl) phosphate typically involves the reaction of diethylamine with bis(2-(hexyloxy)ethyl) phosphate under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature of around 0°C to room temperature. The reaction mixture is then purified to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include additional purification steps, such as recrystallization or distillation, to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions: Diethylammonium bis(2-(hexyloxy)ethyl) phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of different substituted derivatives.
Scientific Research Applications
Diethylammonium bis(2-(hexyloxy)ethyl) phosphate has several scientific research applications, including:
Chemistry: It is used as an electrolyte in electrochemical cells and batteries.
Biology: The compound can be used in biological studies involving ion transport and membrane permeability.
Industry: It is utilized in the manufacturing of energy storage devices, such as supercapacitors and lithium-ion batteries.
Mechanism of Action
The mechanism by which Diethylammonium bis(2-(hexyloxy)ethyl) phosphate exerts its effects involves its role as an electrolyte. The compound dissociates into ions in solution, facilitating the movement of charge within the electrochemical cell. The molecular targets and pathways involved include the interaction with electrode surfaces and the transport of ions through the electrolyte.
Comparison with Similar Compounds
Lithium hexafluorophosphate
Tetraethylammonium tetrafluoroborate
Potassium hexafluorophosphate
Sodium perchlorate
Properties
CAS No. |
64051-24-7 |
|---|---|
Molecular Formula |
C16H35O6P.C4H11N C20H46NO6P |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
bis(2-hexoxyethyl) hydrogen phosphate;N-ethylethanamine |
InChI |
InChI=1S/C16H35O6P.C4H11N/c1-3-5-7-9-11-19-13-15-21-23(17,18)22-16-14-20-12-10-8-6-4-2;1-3-5-4-2/h3-16H2,1-2H3,(H,17,18);5H,3-4H2,1-2H3 |
InChI Key |
QDSQRWVNSFBMNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCCOP(=O)(O)OCCOCCCCCC.CCNCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















